![molecular formula C16H15N5O2 B11616559 N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide](/img/structure/B11616559.png)
N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide
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Overview
Description
N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Biological Research: It is used in studies related to its antiproliferative and antioxidative effects.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity by binding to the active site . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and prevent oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural features, which include a benzodiazole ring fused with a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-20-13-4-3-11(9-14(13)21(2)16(20)23)10-18-19-15(22)12-5-7-17-8-6-12/h3-10H,1-2H3,(H,19,22)/b18-10+ |
InChI Key |
BOXBJICKVKJLEP-VCHYOVAHSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)N(C1=O)C |
Origin of Product |
United States |
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